1-(2-Fluoropyridin-4-yl)azepane
Description
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAOKSQELVDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Fluoropyridin-4-yl)azepane with key analogs based on structural features, synthesis, and functional properties.
Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Preparation Methods
Preparation via Nucleophilic Substitution on 2-Fluoropyridin-4-yl Precursors
A common approach involves the reaction of 2-fluoropyridin-4-yl halides or sulfonates with azepane under nucleophilic substitution conditions:
- Starting Materials: 2-Fluoropyridin-4-yl chloride or bromide.
- Nucleophile: Azepane (a secondary amine).
- Conditions: Typically performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to facilitate substitution.
- Outcome: The azepane nitrogen displaces the halide on the pyridine ring, yielding 1-(2-fluoropyridin-4-yl)azepane.
This method benefits from the good leaving group ability of halides and the nucleophilicity of azepane, providing moderate to high yields.
Reductive Amination Route
Another efficient synthetic route involves reductive amination of 2-fluoropyridin-4-carboxaldehyde with azepane:
- Step 1: Condensation of 2-fluoropyridin-4-carboxaldehyde with azepane forms an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Advantages: This one-pot procedure avoids the need for pre-functionalized pyridine halides and allows mild reaction conditions.
- Yields: Generally good to excellent yields are reported.
Sulfonylation and Subsequent Functionalization
Research on analogs of azepane derivatives (including 1-(piperidin-4-yl)azepane) shows that sulfonylation of azepane nitrogen followed by coupling with heteroaryl sulfonyl chlorides is a viable pathway:
- Sulfonylation: Reaction of azepane with aryl- or heteroarylsulfonyl chlorides at room temperature.
- Hydrogenolysis: Nitro-substituted analogs can be reduced to anilines using Pd/C catalysis.
- This approach can be adapted to introduce fluoropyridinyl groups via sulfonyl chloride derivatives of 2-fluoropyridine.
- Such methods provide access to diverse analogs with potential biological activity, though specific yields for this compound need to be optimized.
Catalytic Ritter-Type Reactions
Recent advances in heterocyclic synthesis include the use of catalytic Ritter-type reactions to construct nitrogen-containing rings with pyridine substituents:
- Catalyst: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O).
- Mechanism: Conversion of benzylic alcohols to benzylic cations, which then undergo intramolecular cyclization or coupling with nitriles.
- Application: Though primarily demonstrated for imidazo[1,5-a]pyridines and benzazepines, this strategy could be adapted for azepane derivatives bearing 2-fluoropyridinyl substituents.
- Yields: Optimized conditions yield products in moderate to excellent yields (up to 97% in model systems).
| Entry | Bi(OTf)3 (mol %) | p-TsOH·H2O (equiv) | MeCN (equiv) | Solvent Ratio DCE:MeCN | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 6 | 5 | 5.0 | 15 | - | 86 |
| 9 | 5 | 7.5 | 15 | - | 97 |
Table: Optimization of Ritter-type reaction conditions for pyridinylmethanol derivatives (model system)
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yields |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Fluoropyridin-4-yl halide + azepane, DMF, heat | Straightforward, well-established | Requires halide precursors, sometimes harsh conditions | Moderate to high (60-90%) |
| Reductive Amination | 2-Fluoropyridin-4-carboxaldehyde + azepane, NaBH(OAc)3 | Mild conditions, one-pot synthesis | Aldehyde availability, potential side reactions | Good to excellent (70-95%) |
| Sulfonylation + Coupling | Azepane + heteroarylsulfonyl chlorides, Pd/C hydrogenolysis | Versatile, allows analog diversity | Multi-step, requires sulfonyl chlorides | Variable, needs optimization |
| Ritter-Type Catalysis | Bi(OTf)3 + p-TsOH, pyridinylmethanol + nitriles | High yields, catalytic, mild conditions | Less explored for azepane specifically | Moderate to excellent (42-97%) |
Research Findings and Notes
- The nucleophilic substitution route is classical and effective when 2-fluoropyridin-4-yl halides are accessible.
- Reductive amination provides a flexible and mild alternative, especially useful when aldehyde precursors are available.
- Sulfonylation methods offer a platform for generating diverse analogs but may require additional steps.
- Ritter-type reactions catalyzed by Bi(OTf)3 show promise for constructing complex heterocycles, though direct application to this compound requires further experimental validation.
- Steric and electronic effects of substituents on the pyridine ring influence yields and reaction efficiency.
- Optimization of reaction conditions such as solvent, catalyst loading, and temperature is crucial for maximizing yield and purity.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-Fluoropyridin-4-yl)azepane using factorial design?
Methodological Answer: Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, catalyst ratio) to identify optimal reaction conditions. For example, a 2³ factorial design could test combinations of temperature (low/high), solvent (polar/non-polar), and catalyst loading (low/high), with yield and purity as response variables. Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error approaches .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features like fluorine substitution and azepane ring conformation. Complementary techniques include High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and Infrared (IR) spectroscopy to confirm functional groups (e.g., C-F stretching at ~1100 cm⁻¹). X-ray crystallography may resolve crystallographic ambiguities in solid-state structures .
Q. How should researchers select a theoretical framework to study the compound’s reactivity?
Methodological Answer: Align with established chemical theories such as Frontier Molecular Orbital (FMO) theory to predict nucleophilic/electrophilic sites or Density Functional Theory (DFT) to model transition states. For example, FMO analysis of the fluoropyridine moiety can explain regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can contradictory NMR data for this compound in different solvents be resolved?
Methodological Answer: Solvent-induced conformational changes can alter NMR signals. Use variable-temperature NMR to study dynamic equilibria or computational tools (e.g., Gaussian) to simulate solvent effects. HSQC and NOESY experiments can clarify spatial relationships between protons and fluorine atoms .
Q. What strategies address discrepancies between computational predictions and experimental reactivity data?
Methodological Answer: Cross-validate DFT calculations with experimental kinetics (e.g., stopped-flow spectroscopy) to refine computational parameters. For instance, if DFT underestimates activation energy for ring-opening reactions, recalibrate solvation models or basis sets to better match empirical data .
Q. How can researchers investigate the compound’s adsorption dynamics on indoor surfaces?
Methodological Answer: Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption isotherms on model surfaces (e.g., silica or cellulose). Pair with Quartz Crystal Microbalance (QCM) measurements to quantify mass changes during adsorption/desorption cycles under controlled humidity .
Q. What multi-method approaches validate the compound’s role in catalytic systems?
Methodological Answer: Combine in-situ FTIR to monitor intermediate species during catalysis, X-ray Absorption Spectroscopy (XAS) to track metal-ligand interactions (if applicable), and kinetic isotope effects (KIE) to probe rate-determining steps .
Q. How can researchers design experiments to study fluorine’s electronic effects on azepane ring stability?
Methodological Answer: Synthesize analogs with substituents at varying positions (e.g., 3-fluoropyridine vs. 2-fluoropyridine derivatives). Use Hammett plots to correlate substituent σ values with ring-opening rates, and compare with DFT-calculated charge distributions .
Data Analysis and Interpretation
Q. How should conflicting mass spectrometry (MS) and chromatography data be reconciled?
Methodological Answer: Cross-check MS fragmentation patterns with in-silico tools (e.g., MassFrontier) to confirm molecular ions. Use orthogonal separation methods (HPLC vs. GC) to rule out matrix effects. For low-resolution MS discrepancies, employ tandem MS/MS for structural validation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike Information Criterion (AIC) and report confidence intervals for EC₅₀ values. Bootstrap resampling can address non-normal distributions .
Theoretical and Methodological Integration
Q. How can researchers integrate spectroscopic and computational data to propose reaction mechanisms?
Methodological Answer: Use DFT to model intermediates detected via time-resolved IR or Raman spectroscopy. For example, match calculated vibrational frequencies of a proposed intermediate with experimental peaks to confirm its role in the mechanism .
Q. What frameworks guide the study of the compound’s environmental fate?
Methodological Answer: Apply the Fugacity Model (Level III) to predict partitioning between air, water, and soil phases. Validate with experimental octanol-water partition coefficients (log Kow) and soil sorption isotherms. Use QSAR models to estimate biodegradation half-lives .
Educational and Training Considerations
Q. How can graduate students design reproducible synthetic protocols for this compound?
Methodological Answer: Implement Design of Experiments (DoE) principles to test robustness (e.g., varying reagent purity grades or stirring speeds). Document all variables in electronic lab notebooks (ELNs) and use control charts to monitor batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
